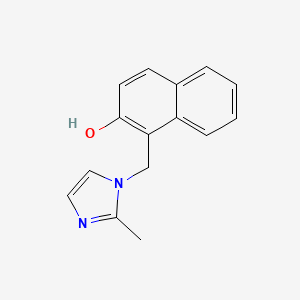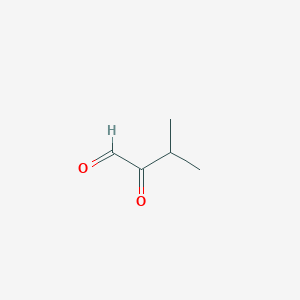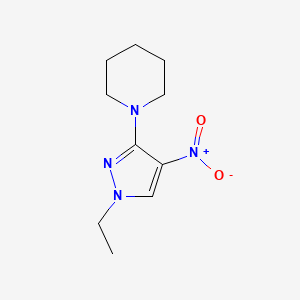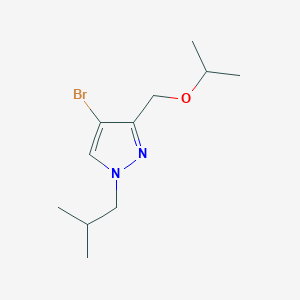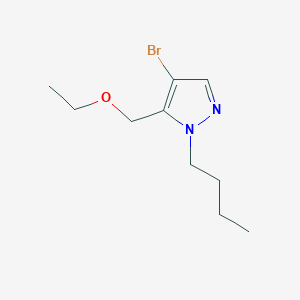
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole varies depending on its application. In anticancer research, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Additionally, it inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In herbicide research, this compound inhibits the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. In anticancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have low toxicity towards normal cells. In anti-inflammatory research, this compound has been found to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury. In herbicide research, this compound has been found to inhibit the growth of various weed species, including barnyardgrass and redroot pigweed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its relatively low toxicity towards normal cells. Additionally, it is a relatively stable compound that can be easily synthesized and functionalized. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer and anti-inflammatory agent in animal models and clinical trials. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide in various weed species and under different environmental conditions. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Applications De Recherche Scientifique
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In agriculture, 4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. It has been found to have good thermal stability and can be easily functionalized to introduce new properties.
Propriétés
IUPAC Name |
4-bromo-1-butyl-5-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSNLMBCCFWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-5-(ethoxymethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



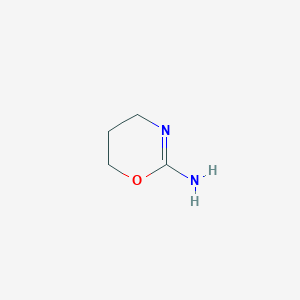
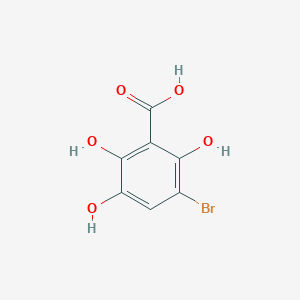

![1,3-Difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
![2-(4-Bromo-naphthalen-1-yl)-[1,10]phenanthroline](/img/structure/B3248279.png)
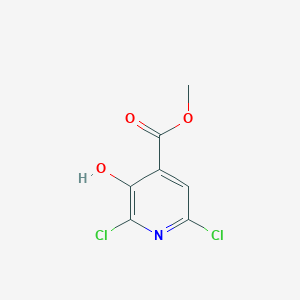

![7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-](/img/structure/B3248302.png)
